Sodium 6-(dimethylamino)pyridine-3-sulfinate
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Overview
Description
Sodium 6-(dimethylamino)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H9N2NaO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(dimethylamino)pyridine-3-sulfinate typically involves the reaction of 6-(dimethylamino)pyridine with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:
[ \text{6-(dimethylamino)pyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-(dimethylamino)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Sodium 6-(dimethylamino)pyridine-3-sulfonate.
Reduction: Sodium 6-(dimethylamino)pyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 6-(dimethylamino)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 6-(dimethylamino)pyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also function as a ligand, coordinating with metal ions in catalytic processes. The dimethylamino group enhances its reactivity and facilitates its involvement in various chemical transformations.
Comparison with Similar Compounds
Sodium 3-pyridinesulfonate: Similar in structure but lacks the dimethylamino group.
Sodium 4-(dimethylamino)pyridine-3-sulfinate: Similar but with a different position of the dimethylamino group.
Uniqueness: Sodium 6-(dimethylamino)pyridine-3-sulfinate is unique due to the presence of the dimethylamino group at the 6-position, which significantly influences its chemical reactivity and properties. This structural feature distinguishes it from other pyridine derivatives and enhances its utility in various applications.
Properties
Molecular Formula |
C7H9N2NaO2S |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
sodium;6-(dimethylamino)pyridine-3-sulfinate |
InChI |
InChI=1S/C7H10N2O2S.Na/c1-9(2)7-4-3-6(5-8-7)12(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
AQDOCXRDJVSMKT-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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